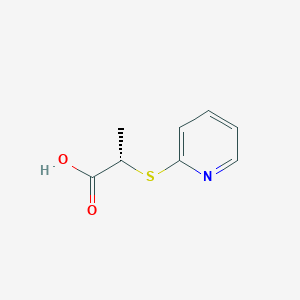

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is an organic compound that features a pyridine ring attached to a propionic acid moiety via a sulfur atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid typically involves the reaction of pyridine-2-thiol with (S)-2-bromopropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of pyridine-2-thiol attacks the electrophilic carbon of the bromopropionic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens or nucleophiles like amines can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

One of the most significant applications of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is its anti-inflammatory activity. Research has demonstrated that this compound inhibits the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response. The mechanism involves the downregulation of intercellular adhesion molecule-1 (ICAM-1), which is essential for neutrophil migration to sites of inflammation.

Case Study: Acute Lung Injury Model

A study investigated the effects of RS-Z in a mouse model of acute lung injury induced by lipopolysaccharide (LPS). The findings showed that treatment with RS-Z significantly reduced pulmonary neutrophil infiltration and lung injury scores compared to control groups.

| Treatment Group | Neutrophil Infiltration Score | Lung Injury Score |

|---|---|---|

| Control (Saline) | High | High |

| LPS Challenge | Very High | Very High |

| RS-Z (0.1 mg/kg) | Moderate | Moderate |

The results indicated that RS-Z could be an effective therapeutic agent for conditions characterized by excessive inflammation, such as acute respiratory distress syndrome and septic shock .

Synthesis and Characterization

The synthesis of this compound involves photolysis of Barton esters derived from N-Hydroxy-2-thiopyridone. The process yields high-purity compounds suitable for biological testing. Characterization techniques such as NMR, IR, and MS are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

- Starting Material: N-Hydroxy-2-thiopyridone

- Method: Photolysis under UV light

- Purification: Chromatographic techniques

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of pyridinyl sulfanyl compounds has revealed that modifications to the sulfur and nitrogen interactions can enhance anti-inflammatory efficacy. Variations in alkyl chain length and branching have been systematically studied to optimize biological activity.

Example SAR Findings

A series of analogues were synthesized and tested for their ability to inhibit ICAM-1 expression:

| Compound | IC50 Value (µM) | Comments |

|---|---|---|

| RS-Z | 50 | Most active compound |

| RS-21 | 135 | Moderate activity |

| RS-Z derivative 1 | 97 | Improved potency over parent |

These findings underscore the importance of chemical modifications in enhancing therapeutic potential .

Mécanisme D'action

The mechanism of action of (S)-2-(Pyridin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-2-(Pyridin-2-ylsulfanyl)-propionic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

2-(Pyridin-2-ylsulfanyl)-acetic acid: A related compound with a shorter carbon chain.

2-(Pyridin-2-ylsulfanyl)-butyric acid: A related compound with a longer carbon chain.

Uniqueness

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propionic acid moiety. This combination of features allows it to interact with a wide range of molecular targets and exhibit diverse chemical and biological properties.

Activité Biologique

(S)-2-(Pyridin-2-ylsulfanyl)-propionic acid, also known as a thioether derivative of propionic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to a sulfur atom, which is further connected to a propionic acid moiety. Its chemical structure can be represented as follows:

This compound is characterized by its unique thioether linkage, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may act as an inhibitor of enzymes related to the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis .

- Receptor Modulation : Preliminary studies indicate that this compound can modulate receptor activity, potentially affecting neurotransmitter systems. Research suggests that it may influence the adenosine receptor pathways, which are critical in various physiological processes .

- Antioxidant Activity : The presence of the sulfur atom in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.3 |

| MDA-MB-231 (breast) | 12.7 |

| A431 (epidermoid) | 18.5 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function . This effect is hypothesized to be linked to its antioxidant capabilities and ability to modulate neuroinflammatory responses.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with this compound led to apoptosis through the activation of caspase pathways. The compound was effective at lower concentrations compared to traditional chemotherapeutic agents, indicating its potential as a safer alternative .

- Animal Models : In rodent models of Alzheimer’s disease, administration of this compound showed significant improvements in memory retention and reduced amyloid-beta plaque formation, suggesting a protective effect against neurodegeneration .

Propriétés

IUPAC Name |

(2S)-2-pyridin-2-ylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAIBCMHMKYUAH-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)SC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.